molecular formula C26H34N4O6S2 B162862 benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate CAS No. 104071-84-3

benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate

Cat. No.: B162862
CAS No.: 104071-84-3
M. Wt: 562.7 g/mol
InChI Key: QNRYOCUKPBROPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N/'-bis-Cbz-β-Alethine is an active ester used in the synthesis of β-alethine, which induces cell differentiation and has potential anti-tumor applications. β-Alethine is synthesized by removing the carbobenzoxy (CBZ) groups with hydrogen bromide in glacial acetic acid.

Properties

IUPAC Name

benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2/c31-23(11-13-29-25(33)35-19-21-7-3-1-4-8-21)27-15-17-37-38-18-16-28-24(32)12-14-30-26(34)36-20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRYOCUKPBROPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
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benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
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benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
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benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
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benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate

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